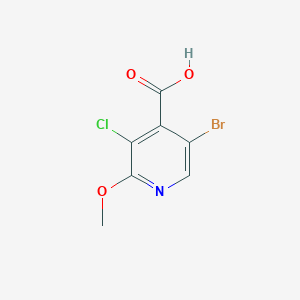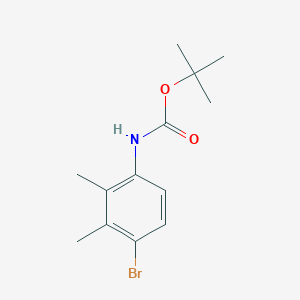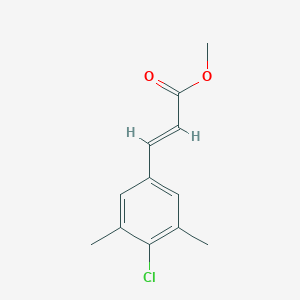
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 2404734-19-4 . It has a molecular weight of 327.98 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol has been used in a variety of scientific applications, including laboratory experiments and industrial processes. It has been used in the synthesis of a variety of compounds, such as tetrahydropyridines, benzothiazoles, and thiazoles. It has also been used as a reagent in the synthesis of a variety of compounds, including benzamides, triazoles, and oxazoles. Additionally, this compound has been used in the synthesis of new fluorescent probes for the detection of nitric oxide and other reactive species.
Mécanisme D'action
The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed to be related to its ability to react with other compounds, as well as its ability to form stable complexes with metal ions. It is also believed that this compound is able to interact with cellular components, such as proteins and enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, which can limit its shelf life.
Orientations Futures
The future directions of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol research include further exploration of its potential mechanisms of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an industrial reagent and its potential toxicity and environmental impact. Additionally, further research is needed to explore its potential use in the synthesis of new compounds, such as fluorescent probes and other compounds with potential therapeutic applications. Finally, further research is needed to explore its potential use as a food additive or preservative.
Méthodes De Synthèse
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol can be synthesized through the reaction of 4-bromo-3-ethoxy-2-fluorophenol and bromine in acetic acid. The reaction is catalyzed by a base, such as potassium acetate or sodium hydroxide, and requires a temperature of around 100 °C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallized from ethanol or methanol.
Safety and Hazards
The safety information for “(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
Propriétés
IUPAC Name |
(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICEVKYTVEKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)









